Methyl p-ethoxycinnamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(4-ethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-11-7-4-10(5-8-11)6-9-12(13)14-2/h4-9H,3H2,1-2H3 |
InChI Key |
XTZZULGXHUQOEN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OC |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Methyl P Ethoxycinnamate and Analogues
Esterification Reactions for Cinnamate (B1238496) Ester Synthesis
Esterification is a fundamental method for the synthesis of cinnamate esters like methyl p-ethoxycinnamate. This reaction typically involves the condensation of a carboxylic acid (a cinnamic acid derivative) with an alcohol in the presence of an acid catalyst.
A common laboratory-scale synthesis of methyl p-methoxycinnamate, a close analogue of this compound, involves the reaction of 4-methoxycinnamic acid with methanol (B129727). chemicalbook.com This process is often catalyzed by a strong acid, such as hydrochloric acid. prepchem.com The synthesis of this compound itself can be achieved by treating a precursor ester with excess ethyl iodide in the presence of potassium carbonate in refluxing dry acetone. prepchem.com
The efficiency of esterification can be influenced by various factors, including temperature, molar ratio of reactants, and the nature of the catalyst. For instance, in the synthesis of other cinnamate esters, such as those from ferulic acid, high temperatures and the use of solvents have been shown to improve conversion rates. nih.gov Research on the esterification of cinnamic acid with glycerol (B35011) has shown that reaction conditions can be optimized to achieve almost quantitative acid conversion with high selectivity towards monoesters. researchgate.net
Table 1: Comparison of Esterification Methods for Cinnamate Esters
| Cinnamate Ester | Reactants | Catalyst/Conditions | Yield/Conversion | Reference |
| Methyl p-methoxycinnamate | 4-methoxycinnamic acid, Methanol | Hydrochloric acid | Not specified | prepchem.com |
| This compound | Precursor ester, Ethyl iodide | Potassium carbonate, Refluxing dry acetone | Not specified | prepchem.com |
| Ethyl ferulate | Ferulic acid, Ethanol | Novozym 435, 75°C | 87% conversion | nih.gov |
| Octyl methoxycinnamate | p-methoxycinnamic acid, 2-ethyl hexanol | Novozym 435, 80°C | 90% conversion | nih.gov |
| Monocinnamoyl glycerols | Cinnamic acid, Glycerol | PTSA, 140-160°C | Nearly quantitative conversion | researchgate.net |
Carbon-Carbon Bond Formation: Knoevenagel Condensation Approaches
The Knoevenagel condensation is a powerful tool for forming the carbon-carbon double bond characteristic of cinnamic acid derivatives. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically in the presence of a basic catalyst.
For the synthesis of p-methoxycinnamate derivatives, p-methoxybenzaldehyde is a common starting material. mdpi.comnih.gov In one example, the reaction of p-methoxybenzaldehyde with ethyl cyanoacetate (B8463686) in the presence of acetic acid and pyrrolidine (B122466) yielded the desired product in excellent yield. mdpi.com Pyrrolidine has been shown to be a more effective catalyst than piperidine (B6355638) in some Knoevenagel condensations involving p-methoxybenzaldehyde, leading to higher conversions. juniperpublishers.com
The reaction conditions for Knoevenagel condensations can be varied to optimize yields and selectivity. For instance, different catalytic systems, including amines and Lewis acids, have been employed in various solvents like toluene, dichloromethane, and tetrahydrofuran. rsc.org The choice of the active methylene compound also plays a crucial role; for example, ethyl cyanoacetate often exhibits good reactivity due to the high acidity of its α-proton. mdpi.com
Recent advancements have focused on developing more environmentally friendly Knoevenagel condensation methods. The use of reusable pyrrolidinium-based protic ionic liquids as catalysts in solvent-free conditions has been demonstrated for the synthesis of long-chain alkylidenes, with good to reasonable yields (70–95%). rsc.org Another green approach involves using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a "dual activation" catalyst in an ethanol/water medium. researchgate.net
Palladium-Catalyzed Cross-Coupling: The Heck Reaction in Cinnamate Synthesis
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile method for synthesizing substituted alkenes, including cinnamate esters. wikipedia.org This reaction was first described by Tsutomu Mizoroki and Richard F. Heck, with Heck receiving the Nobel Prize in Chemistry in 2010 for its discovery and development. wikipedia.org
In the context of cinnamate synthesis, the Heck reaction typically involves coupling an aryl halide (like 4-iodoanisole (B42571) or bromobenzene) with an acrylate (B77674) ester (such as methyl acrylate). google.comevitachem.combeilstein-journals.org For example, the reaction of 4-iodoanisole with methyl acrylate in the presence of a palladium catalyst can produce methyl p-methoxycinnamate. google.com While early examples of this reaction using homogeneous palladium catalysts reported modest yields of around 68%, subsequent process improvements have led to significantly higher yields, exceeding 90% in some cases for related esters like 2-ethylhexyl-p-methoxycinnamate. prepchem.comgoogle.com
The choice of catalyst and reaction conditions is critical for the success of the Heck reaction. While homogeneous catalysts like palladium acetate (B1210297) are effective, they can be expensive and difficult to recover. google.com Supported catalysts, such as palladium on carbon, offer an alternative that facilitates catalyst recovery and reuse. google.com The reaction can also be carried out in various solvent systems, including ionic liquids and supercritical carbon dioxide, which can offer environmental benefits and simplify product purification. wikipedia.orgbeilstein-journals.org
Table 2: Heck Reaction Examples for Cinnamate Synthesis
| Product | Reactants | Catalyst/Conditions | Yield | Reference |
| Methyl p-methoxycinnamate | 4-iodoanisole, Methyl acrylate | Palladium acetate | 68% | google.com |
| 2-Ethylhexyl-p-methoxycinnamate | 4-iodoanisole, 2-ethylhexylacrylate | Palladium on a support | >90% | prepchem.comgoogle.com |
| Methyl 4-methoxycinnamate | 4-iodoanisole, Methyl acrylate | 2% Pd/SiO₂, scCO₂/THF/methanol | High conversion | beilstein-journals.org |
| Methyl cinnamate derivatives | Bromobenzene, Methyl acrylate | Palladium, Electro-organic synthesis | High yields | evitachem.com |
Biocatalytic Pathways: Enzymatic Synthesis of Cinnamate Esters
Biocatalytic methods, employing enzymes as catalysts, offer a green and highly selective alternative to traditional chemical synthesis for producing cinnamate esters. Lipases are the most commonly used enzymes for this purpose, catalyzing esterification and transesterification reactions under mild conditions.
The enzymatic synthesis of various cinnamate esters has been successfully demonstrated. For example, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of ethyl ferulate and octyl methoxycinnamate with high conversions. nih.gov Similarly, lipase from Rhizopus oryzae has been employed for the synthesis of 2-ethylhexyl-p-methoxycinnamate, achieving a yield of 91.3% in 96 hours. nih.gov
Transesterification is another important enzymatic route. The synthesis of octyl cinnamate has been achieved through the transesterification of methyl cinnamate with octanol (B41247) using Novozym® 435. nih.govmdpi.com In a study on the transesterification of methyl p-methoxycinnamate with oleyl alcohol, Novozym 435 showed the highest degree of conversion (92%) among the tested lipases. semanticscholar.org
The efficiency of enzymatic synthesis is influenced by several factors, including the choice of enzyme, solvent, temperature, and substrate molar ratio. researchgate.net For instance, in the esterification of cinnamic acid, isooctane (B107328) was found to be a suitable solvent, and an excess of the alcohol could sometimes lead to enzyme deactivation. sanu.ac.rs Optimization of these parameters is crucial for achieving high yields and reaction rates.
Derivatization Strategies and Novel Compound Synthesis from Cinnamate Precursors
Cinnamate esters, including this compound, serve as versatile precursors for the synthesis of a wide range of novel compounds and derivatives with diverse applications.
One common derivatization strategy is transesterification, where the alkyl group of the ester is exchanged. For example, methyl p-methoxycinnamate can be converted to other esters, such as trehalose (B1683222) p-methoxycinnamate esters, through a transesterification reaction. google.com This approach allows for the introduction of different functional groups and the tuning of the compound's properties.
Cinnamate derivatives can also be incorporated into more complex molecular structures. For instance, p-methoxycinnamate has been used to derivatize D-galactopyranosides and D-mannopyranosides. nih.govnih.gov These bichromophoric derivatives, which also contain a p-bromobenzoate chromophore, exhibit complex circular dichroism spectra that can be used for the microanalysis of oligosaccharides. nih.govnih.gov
Furthermore, cinnamate precursors can be used in the synthesis of phospholipids (B1166683). The enzymatic interesterification of egg-yolk phosphatidylcholine with ethyl p-methoxycinnamate has been explored to produce p-methoxycinnamoylated phospholipids. dntb.gov.uamdpi.com These modified phospholipids could have potential applications in various fields.
Sustainable Synthesis: Green Chemistry Principles in Cinnamate Ester Production
The principles of green chemistry are increasingly being applied to the synthesis of cinnamate esters to develop more environmentally friendly and sustainable processes. Key areas of focus include the use of biocatalysts, solvent-free reaction systems, and alternative energy sources.
The use of enzymes, as discussed in section 2.4, is a prime example of a green chemistry approach. Enzymatic reactions are typically conducted under mild conditions, reduce the generation of hazardous waste, and often exhibit high selectivity, minimizing the need for protecting groups and reducing downstream purification steps. nih.govsanu.ac.rs Lipase-mediated synthesis is considered a green and economical alternative to traditional chemical methods for producing phenolic acid esters. nih.gov
Solvent-Free Reaction Systems
Eliminating the use of volatile and often hazardous organic solvents is a major goal of green chemistry. Several solvent-free methods have been developed for the synthesis of cinnamate esters.
For example, the Wittig reaction, a method for forming carbon-carbon double bonds, has been adapted to a solvent-free format for the synthesis of ethyl trans-cinnamate. acs.orggctlc.orged.gov These solvent-less reactions can be fast, high-yielding, and highly stereoselective, with simple product isolation. acs.org
Enzymatic reactions can also be performed in solvent-free systems. The continuous synthesis of cinnamate esters using an enzymatic membrane reactor has been demonstrated in a solvent-free environment. ugal.ro Similarly, the lipase-catalyzed synthesis of long-chain alkyl esters of p-methoxycinnamic acid has been achieved in a solvent-free system, although longer reaction times were sometimes required. nih.gov Ultrasound irradiation has been used in combination with a vacuum system to assist the biocatalytic synthesis of octyl cinnamate in a solvent-free environment, shortening the reaction time. nih.gov
Solid-liquid phase transfer catalysis (PTC) and acidic catalysis in dry media, often activated by microwaves, have also been employed as eco-friendly, solvent-free methods for synthesizing various aromatic esters, including cinnamate derivatives. nih.gov
Application of Ionic Liquids and Supercritical Carbon Dioxide Expanded Solvent Solutions
Modern chemistry seeks to replace conventional organic solvents with greener alternatives to minimize environmental impact. Ionic liquids (ILs) and supercritical carbon dioxide (scCO₂) have emerged as promising media for chemical synthesis, offering advantages such as low toxicity, non-flammability, and enhanced catalyst recyclability. smolecule.com
The synthesis of cinnamate esters, such as methyl p-methoxycinnamate, has been successfully demonstrated using these green solvent systems. In particular, the Heck coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene, benefits significantly from these environments. beilstein-journals.orgbeilstein-journals.org
Ionic Liquids (ILs): Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, have proven effective for the Heck reaction in cinnamate synthesis, achieving yields greater than 90%. smolecule.com These solvents can act as both the reaction medium and a catalyst stabilizer, allowing for successful recycling of the palladium catalyst over multiple reaction cycles. smolecule.com In one patented method, the synthesis of methyl p-methoxycinnamate in a morpholine-based ionic liquid resulted in a 79.0% yield. google.com
Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is a highly effective solvent for the palladium-catalyzed Heck reaction under continuous flow conditions. beilstein-journals.org The synthesis of methyl 4-methoxycinnamate has been achieved by reacting 4-iodoanisole and methyl acrylate in a continuous flow reactor using scCO₂ mixed with co-solvents like THF and methanol. beilstein-journals.org This system utilizes a supported palladium on silica (B1680970) (Pd/SiO₂) catalyst, eliminating the need for phosphine (B1218219) ligands which are often toxic and air-sensitive. beilstein-journals.orgbeilstein-journals.org The absence of these ligands simplifies the purification process and enhances the green credentials of the reaction. beilstein-journals.org
Optimization of reaction parameters is crucial for maximizing yield. Studies have shown that variables such as temperature, pressure, and flow rate significantly influence the conversion efficiency. For the synthesis of methyl 4-methoxycinnamate, conversions between 75% and 86% have been achieved. smolecule.combeilstein-journals.org
| Parameter | Value/Condition |
|---|---|
| Catalyst | 2% Palladium on Silica (Pd/SiO₂) |
| Reactants | 4-Iodoanisole and Methyl Acrylate (1:2 molar ratio) |
| Base | N,N-diisopropylethylamine (DIPEA) |
| Solvent System | Supercritical CO₂ with THF/Methanol as modifiers |
| Temperature | 155-165 °C |
| Pressure | 200 bar |
| Optimal Flow Rate (Organic) | 0.12 mL/min |
| Conversion Rate | 75-86% over 8 hours |
| Selectivity | 100% to trans-isomer |
Enzyme-Mediated Transformations and Optimization
Enzymatic synthesis represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions compared to conventional chemical methods. mdpi.comresearchgate.net Lipases are particularly versatile biocatalysts for producing cinnamate esters through esterification and transesterification reactions. scielo.brnih.gov
The immobilized lipase B from Candida antarctica (commonly known as Novozym 435) is frequently cited as a highly effective biocatalyst for these transformations. mdpi.comresearchgate.netkopri.re.krmdpi.com Other lipases, such as Lipozyme TLIM and those from Rhizopus oryzae, have also been used successfully. researchgate.netnih.gov These enzymatic reactions can be performed in organic solvents or, ideally, in solvent-free systems where one of the reactants also serves as the solvent. nih.govmedcraveonline.com
Optimization of the reaction conditions is critical to achieving high conversion rates and yields. Response Surface Methodology (RSM) is a common statistical tool used to model and optimize these processes by evaluating the effects of multiple parameters simultaneously, such as temperature, reaction time, enzyme loading, and substrate molar ratio. nih.govresearchgate.net For instance, the optimization of benzyl (B1604629) cinnamate synthesis led to a 97.6% yield under specific conditions (59 °C, 4.4 mg/mL enzyme concentration, 1:3 acid to alcohol molar ratio) in 32 hours. nih.gov Another study on octyl cinnamate production achieved a 93.8% conversion in 11.1 hours at 74.6 °C. nih.gov
The stability and reusability of the enzyme are also key factors. Immobilized lipases show excellent stability; for example, Lipase NS 88011 used in benzyl cinnamate synthesis remained active for 13 cycles, retaining over 60% of its efficiency. nih.gov
| Product | Enzyme | Substrates | Optimal Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Benzyl Cinnamate | Lipase NS88011 | Cinnamic Acid, Benzyl Alcohol | 59 °C, 32 h, 4.4 mg/mL enzyme, 1:3 molar ratio | 97.6% Yield | nih.gov |
| Benzyl Cinnamate | Lipozyme TL IM | Cinnamic Acid, Benzyl Alcohol | 40 °C, 27 h, 31 mg/mL enzyme, 1:2.6 molar ratio | 97.7% Yield | researchgate.net |
| Octyl Cinnamate | Novozym® 435 | Methyl Cinnamate, Octanol | 74.6 °C, 11.1 h, 150 W ultrasound | 93.8% Conversion | nih.gov |
| Octyl Methoxycinnamate | Rhizopus oryzae Lipase | p-Methoxycinnamic Acid, 2-Ethyl Hexanol | 45 °C, 96 h, 750 U lipase, 1:2 molar ratio | 91.3% Yield | nih.gov |
| Oleyl Cinnamate | Novozym® 435 | Cinnamic Acid, Oleyl Alcohol | 55 °C, 12 days, 150 rpm | 100% Bioconversion | scielo.brresearchgate.net |
Methodologies for Reaction Scale-Up and Process Optimization
Translating a successful lab-scale synthesis to a larger, industrial scale requires careful process optimization and validation. The primary goal is to maintain high efficiency and yield while managing larger volumes of reactants and ensuring the economic viability of the process. nih.gov
A notable example is the scale-up of the synthesis of 2-ethylhexyl-p-methoxycinnamate (a widely used UV filter) using lipase from Rhizopus oryzae. nih.govresearchgate.net The process was optimized at the lab scale (in a 250-mL flask) before being scaled up to a 400-mL reaction volume. nih.govresearchgate.net
The key parameters established at the smaller scale were maintained during scale-up:
Reactants: p-methoxycinnamic acid and 2-ethyl hexanol
Molar Ratio: 1:2 nih.govresearchgate.net
Solvent: Cyclo-octane nih.govresearchgate.net
Temperature: 45 °C nih.govresearchgate.net
Enzyme Load: 750 U of lipase nih.govresearchgate.net
The results of the scale-up were highly successful. While the lab-scale reaction achieved a 91.3% yield in 96 hours, the 400-mL scale reaction reached a bioconversion of 88.6% under the same conditions. nih.govresearchgate.netdntb.gov.ua This demonstrates the robustness and scalability of the lipase-catalyzed method, proving it to be an efficient and eco-friendly alternative for the industrial production of cinnamate esters. nih.gov Such methodologies are crucial for making green chemistry principles applicable to commercial manufacturing. nih.gov
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy serves as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Techniques
Proton NMR (¹H-NMR) spectroscopy of methyl p-ethoxycinnamate reveals distinct signals corresponding to each unique proton environment in the molecule. The trans-isomer is predominantly observed. In a typical ¹H-NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the p-substituted benzene (B151609) ring appear as two doublets. nih.gov The protons ortho to the ethoxy group (H-2' and H-6') resonate at approximately δ 7.47 ppm, while the protons meta to the ethoxy group (H-3' and H-5') appear around δ 6.90 ppm. nih.gov
The vinylic protons of the acrylate (B77674) moiety exhibit a characteristic trans-coupling, with the proton at the β-position (H-3) appearing as a doublet at approximately δ 7.64 ppm and the proton at the α-position (H-2) as a doublet around δ 6.30 ppm. nih.gov The large coupling constant (J) of about 16 Hz between these two protons confirms their trans-orientation. nih.gov
The ethoxy group protons give rise to a quartet at roughly δ 4.05 ppm (for the -OCH₂- group) and a triplet at approximately δ 1.42 ppm (for the -CH₃ group). The methyl ester protons (-OCH₃) are observed as a sharp singlet at around δ 3.79 ppm. nih.gov
¹H-NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.64 | d | 16.0 | 1H | H-3 (β-vinylic) |
| 7.47 | d | 8.5 | 2H | H-2', H-6' (aromatic) |
| 6.90 | d | 8.5 | 2H | H-3', H-5' (aromatic) |
| 6.30 | d | 16.0 | 1H | H-2 (α-vinylic) |
| 4.05 | q | 7.0 | 2H | -OCH₂- (ethoxy) |
| 3.79 | s | - | 3H | -OCH₃ (ester) |
| 1.42 | t | 7.0 | 3H | -CH₃ (ethoxy) |
Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Techniques
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the ester group is typically found at the most downfield position, around δ 167.5 ppm. researchgate.net The carbon atoms of the aromatic ring show distinct signals, with the carbon attached to the ethoxy group (C-4') resonating at approximately δ 161.4 ppm and the other aromatic carbons appearing in the range of δ 114.4 to δ 129.8 ppm. researchgate.net
The vinylic carbons, C-2 and C-3, are observed at approximately δ 115.8 and δ 144.3 ppm, respectively. researchgate.net The carbons of the ethoxy group, -OCH₂- and -CH₃, resonate around δ 66.0 and δ 10.5 ppm, respectively. researchgate.net The methyl ester carbon (-OCH₃) appears at about δ 51.6 ppm.
¹³C-NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | C=O (ester) |
| 161.4 | C-4' (aromatic) |
| 144.3 | C-3 (β-vinylic) |
| 129.8 | C-2', C-6' (aromatic) |
| 127.3 | C-1' (aromatic) |
| 115.8 | C-2 (α-vinylic) |
| 114.4 | C-3', C-5' (aromatic) |
| 66.0 | -OCH₂- (ethoxy) |
| 55.4 | -OCH₃ (methoxy on ring) |
| 10.5 | -CH₃ (ethoxy) |
Note: The provided data is for a closely related compound, ethyl p-ethoxycinnamate, and serves as a representative example. researchgate.net Actual chemical shifts for this compound may vary slightly.
Two-Dimensional NMR Spectroscopies (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between protons and carbons. d-nb.infouvic.ca
COSY (Correlation Spectroscopy): A COSY experiment on this compound would show correlations between coupled protons. Key correlations would be observed between the vinylic protons H-2 and H-3, and between the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group. slideshare.netemerypharma.com It would also confirm the coupling between the aromatic protons on the benzene ring. slideshare.net
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or its modern equivalent, HSQC) spectrum correlates directly bonded protons and carbons. uvic.calibretexts.org This experiment would definitively link the proton signals to their corresponding carbon signals. For example, the proton signal at δ 7.64 ppm (H-3) would correlate with the carbon signal at δ 144.3 ppm (C-3).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. d-nb.infouvic.ca Key HMBC correlations for this compound would include:
Correlations from the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O).
Correlations from the vinylic proton H-2 to the carbonyl carbon (C=O) and the aromatic carbon C-1'.
Correlations from the ethoxy methylene protons (-OCH₂-) to the aromatic carbon C-4'.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govchemoprev.org
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. chrom-china.comchemrxiv.org In the analysis of this compound, the gas chromatograph separates the compound from other components of a mixture before it enters the mass spectrometer. chrom-china.com The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak [M]⁺. chemoprev.org The fragmentation pattern provides valuable structural information. Common fragmentation pathways for similar compounds like ethyl p-methoxycinnamate include the loss of the alkoxy group and cleavage of the ester linkage, resulting in characteristic fragment ions. researchgate.net For instance, a base peak at m/z 161 is often observed for ethyl p-methoxycinnamate, corresponding to the loss of the ethoxy group. researchgate.net
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. spectrabase.comlcms.cz For this compound (C₁₂H₁₄O₃), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence. chemoprev.orgnist.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. lcms.cz
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the structural elucidation of this compound by identifying its functional groups. The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule.
The FTIR spectrum of a related compound, ethyl trans-p-methoxycinnamate, shows key absorption bands that are also expected for this compound. unair.ac.idresearchgate.net These include:
C=O Stretch (Ester): A strong absorption band is typically observed in the region of 1701-1720 cm⁻¹. unair.ac.idmdpi.com
C=C Stretch (Alkene and Aromatic): Absorptions for the C=C double bond of the acrylate group and the aromatic ring are found around 1628 cm⁻¹ and 1602-1614 cm⁻¹, respectively. unair.ac.idmdpi.com
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethoxy groups are observed in the 2937-2981 cm⁻¹ region. unair.ac.id
C-O-C Stretch (Ether and Ester): The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage and the ester group give rise to strong bands in the fingerprint region, typically around 1255 cm⁻¹ and 1165 cm⁻¹. mdpi.com
C-H Bend (Aromatic): The out-of-plane bending vibration for a para-substituted benzene ring is characteristically found around 828-829 cm⁻¹. mdpi.com
These vibrational assignments are consistent with the known structure of p-ethoxycinnamate derivatives and provide a spectroscopic fingerprint for the compound.
Table 2: Characteristic FTIR Absorption Bands for p-Ethoxycinnamate Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | 1701-1720 |
| C=C Stretch (Alkene) | ~1628 |
| C=C Stretch (Aromatic) | 1602-1614 |
| C-H Stretch (Aliphatic) | 2937-2981 |
| C-O-C Stretch (Aromatic Ether) | ~1255 |
| C-O-C Stretch (Ester) | ~1165 |
Electronic Absorption and Emission Spectroscopy: UV-Visible (UV-Vis) Studies
UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. As a cinnamate (B1238496) derivative, it is designed to absorb ultraviolet (UV) radiation, particularly in the UV-B range (280–315 nm). rsc.orgtandfonline.com
The UV absorption spectrum of this compound is characterized by a strong absorption band in the UV-B region. For instance, the closely related compound 2-ethylhexyl p-methoxycinnamate exhibits a peak absorption maximum (λmax) around 310 nm. atamanchemicals.com Similarly, isopentyl 4-methoxycinnamate and cinoxate, other esters of 4-methoxycinnamic acid, have absorption maxima at 308 nm. mdpi.com The high molar absorptivity of these compounds in this region is responsible for their effectiveness as UV filters.
The primary electronic transition responsible for this strong absorption is a π → π* transition centered on the cinnamate chromophore. rsc.orgias.ac.in The position of the absorption maximum can be influenced by the solvent polarity, with a slight shift to longer wavelengths (bathochromic shift) often observed in more polar solvents. rsc.org
Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways are crucial for its function as a photoprotective agent. While fluorescence is one possible de-excitation route, for many cinnamates, the fluorescence quantum yield is very low, indicating that non-radiative decay pathways are dominant. tandfonline.com
Table 3: UV Absorption Maxima of Related Cinnamate Compounds
| Compound | λmax (nm) | Solvent |
|---|---|---|
| Methyl-E-4-methoxycinnamate | 290 | Cyclohexane |
| Methyl-E-4-methoxycinnamate | 308 | Methanol (B129727) |
| 2-Ethylhexyl p-methoxycinnamate | 310 | Not Specified |
| Isopentyl 4-methoxycinnamate | 308 | Not Specified |
Time-Resolved Spectroscopic Probes of Excited State Dynamics
The photoprotective mechanism of cinnamates like this compound relies on the rapid and efficient dissipation of absorbed UV energy. Time-resolved spectroscopic techniques are essential for elucidating the ultrafast dynamics that occur following photoexcitation.
Pump-probe spectroscopy is a powerful tool to track the evolution of excited states on femtosecond to nanosecond timescales. rsc.org In these experiments, a "pump" pulse excites the molecule to a higher electronic state, and a time-delayed "probe" pulse monitors the subsequent changes in absorption or ionization.
Studies on methyl-E-4-methoxycinnamate (E-MMC), a structural analogue, have revealed complex excited-state dynamics. rsc.orgrsc.org In the gas phase, photoexcitation to the S₁ (¹ππ*) state is followed by a deactivation process characterized by three time constants: τ₁, τ₂, and τ₃. rsc.org
τ₁ (~0.4 to ~1.1 ps): This initial fast component is attributed to intramolecular vibrational redistribution (IVR) within the initially excited S₁ state. rsc.org
τ₂ (~2.7 to ~8 ps): This component is assigned to internal conversion (IC) from the bright S₁ (¹ππ) state to a dark ¹nπ state. rsc.orgtandfonline.com
τ₃ (≫ 0.9 ns): This long-lived component represents the de-excitation from the ¹nπ* state back to the ground state (S₀). rsc.org
In solution, the dynamics are altered, with efficient E/Z isomerization from the S₁ state becoming a dominant relaxation channel. rsc.org Nanosecond pump-probe spectroscopy has also been instrumental in identifying transient triplet states. For para-methoxy methylcinnamate (p-MMC), a multistep intersystem crossing (ISC) from the S₁ state to the lowest triplet state (T₁) has been observed on a timescale of about 100 ps. acs.org The T₁ state itself has a lifetime of approximately 20 ns. acs.org
Laser-induced fluorescence (LIF) and UV-UV hole-burning spectroscopy are high-resolution techniques used to study the electronic and vibrational structure of jet-cooled molecules, allowing for the separation of different conformers. aip.orgnasa.govnih.govmdpi.com
Studies on methoxy (B1213986) methylcinnamates (MMCs) have utilized these techniques to investigate conformer-specific excited-state dynamics. aip.org For para-methoxy methylcinnamate (p-MMC), different conformers (s-cis/syn, s-trans/syn, and s-cis/anti) were identified, each exhibiting distinct S₁ state lifetimes ranging from 80 ps to 280 ps. researchgate.net This demonstrates that the geometric conformation of the molecule significantly influences its photophysical behavior. aip.org
The S₁ state lifetimes of p-MMC were found to be dependent on the excess vibrational energy, suggesting the presence of an energy barrier for the non-radiative decay process. aip.org The primary non-radiative decay pathways from the S₁ (ππ) state are believed to be trans→cis isomerization and internal conversion to the ¹nπ state, with the relative importance of each pathway depending on the specific isomer and its environment. aip.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Triplet State Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as triplet states. umich.edu Time-resolved EPR (TR-EPR) is particularly useful for characterizing the transient triplet states formed during photochemical reactions. nih.gov
While direct EPR studies on this compound are scarce, research on related cinnamate derivatives provides valuable insights. For octyl methoxycinnamate (OMC), EPR spectroscopy was used to characterize the T₁ triplet state. oup.com The EPR signals were weak, indicating a low quantum yield for intersystem crossing (S₁ → T₁), with fluorescence and internal conversion being the predominant deactivation pathways from the S₁ state. oup.com
The zero-field splitting (ZFS) parameters (D and E) obtained from the EPR spectrum provide information about the electronic distribution and geometry of the triplet state. For OMC, the observed ZFS parameters suggested that the T₁ state has a predominantly ³ππ* character. oup.com In studies of other UV absorbers, the T₁ lifetimes have been determined from the decay of the EPR signal, providing crucial data for understanding the complete photophysical pathway. rsc.org The energy level of the lowest excited triplet state of some UV absorbers has been found to be higher than that of octyl methoxycinnamate. scispace.com
Crystallographic Investigations and Molecular Conformation
Single Crystal X-ray Diffraction Studies of Cinnamate (B1238496) Esters
For instance, X-ray crystallography studies on borylated methyl cinnamate derivatives have been successfully conducted, yielding crystalline products suitable for analysis. beilstein-archives.org Similarly, the crystal structure of an ethyl cinnamate–β-cyclodextrin guest–host complex has been determined, revealing key interaction details. rsc.org These studies show that cinnamate esters typically crystallize in well-defined systems, allowing for precise measurement of their molecular geometry. The data obtained from such analyses are fundamental for understanding structure-property relationships.
A representative example of crystallographic data that can be obtained for cinnamate derivatives is shown in the table below, based on published data for analogous compounds.
Table 1: Representative Crystallographic Data for a Cinnamate Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.012 |
| b (Å) | 5.123 |
| c (Å) | 28.456 |
| α (°) | 90 |
| β (°) | 94.21 |
| γ (°) | 90 |
| Volume (ų) | 872.5 |
| Z | 4 |
Analysis of Conformational Isomers (e.g., E/Z Isomerism) in Solid State and Solution
Methyl p-ethoxycinnamate, like other cinnamates, can exist as two geometric isomers: the E (trans) and Z (cis) forms, which arise from the restricted rotation around the carbon-carbon double bond. The E-isomer is generally the more thermodynamically stable form. researchgate.net However, computational studies on the related octyl methoxycinnamate (OMC) using post-Hartree-Fock methods have shown that the cis and trans forms can have comparable stability in the gas phase, with the cis form being stabilized by intramolecular dispersion interactions that lead to a folded, more compact structure. chemrxiv.orgchemrxiv.org
The two isomers exhibit distinct properties:
Structure : The E-form has an almost completely flat, planar structure, whereas the Z-form is characterized by a non-planar, largely distorted structure. researchgate.net
Photoisomerization : The interconversion between E and Z isomers is commonly induced by UV light. tandfonline.com In solution, this E to Z photoisomerization is often the dominant process upon irradiation. tandfonline.com This process is reversible; for example, irradiating an aqueous solution of E-cinnamic acid with 300 nm UV light induces isomerization to the Z form, while subsequent irradiation at 254 nm can reverse the process. mdpi.com
Solid State vs. Solution : In the solid state, the photochemical behavior can be different. While E/Z isomerization can occur, [2+2] photocycloaddition reactions are also possible, depending on the crystal packing. tandfonline.comnsf.gov In solution, however, photoisomerization typically prevails. tandfonline.com Studies on cinnamate-intercalated layered double hydroxides showed that while some isomerization occurred in the solid state, it was much more prevalent in a slurry phase, where the molecules had greater mobility. researchgate.net
Table 2: Comparison of E and Z Isomers of Cinnamic Acid Derivatives
| Property | E-Isomer (trans) | Z-Isomer (cis) |
|---|---|---|
| Molecular Geometry | Generally planar | Non-planar, distorted |
| Stability | Typically more stable | Less stable, but can be stabilized by intramolecular forces |
| UV Absorption | Stronger absorption at a longer wavelength (e.g., ~270-310 nm) | Weaker absorption at a shorter wavelength (blue-shifted) |
| Photochemical Behavior | Undergoes photoisomerization to the Z-form and/or photodimerization | Can be photoisomerized back to the E-form |
Influence of Crystal Packing on Molecular Geometry
The manner in which molecules arrange themselves in a crystal—known as crystal packing—is governed by a variety of noncovalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. acs.org These forces significantly influence the final molecular geometry observed in the solid state.
In cinnamic acid derivatives, the packing is often layered. acs.org The primary structural feature in the acids is strong hydrogen bonding between carboxyl groups, leading to dimer formation. core.ac.uk These dimers are then interconnected by weaker C-H···O hydrogen bonds, often involving an aromatic C-H group and a carbonyl oxygen. core.ac.uk For cinnamate esters, intramolecular C-H···O hydrogen bonds are frequent, which helps to fix the conformation of the ester group relative to the double bond. core.ac.uk
Furthermore, cation-π and π-π interactions can stabilize columnar arrangements where molecules are stacked in a head-to-head fashion. researchgate.net The specific arrangement, such as the distance between parallel double bonds in adjacent molecules, is critical for determining solid-state reactivity, like the potential for [2+2] photodimerization. nsf.govacs.org Subtle changes to the molecular structure, such as the position of a substituent, can lead to different packing arrangements and thus different bulk properties. acs.org
Host-Guest Interactions and Encapsulation Effects on Molecular Structure
The molecular structure and properties of this compound can be significantly modified through encapsulation by a "host" molecule, forming a host-guest inclusion complex. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for cinnamates. scispace.commdpi.com
Studies on the closely related ethyl p-methoxycinnamate (EPMS) and octyl methoxycinnamate (OMC) demonstrate the effects of encapsulation:
Complex Formation : EPMS forms an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD). rjpbcs.com Spectroscopic analysis (¹H-NMR) confirmed that the aromatic ring and the vinylic double bond of the cinnamate are entrapped within the hydrophobic cavity of the CD. rjpbcs.com Similarly, X-ray crystallography has confirmed the formation of a 2:1 complex between β-cyclodextrin and avobenzone, a related sunscreen agent, showing the guest molecule located within the channel-like structure formed by the host. unibo.it
Structural Confinement : Encapsulation within the host cavity restricts the conformational freedom of the guest molecule. This confinement can alter its physical and chemical properties. For example, the crystalline form of EPMS was observed to change to an amorphous form upon complexation, which can increase its aqueous solubility. rjpbcs.com
Enhanced Photostability : A key benefit of encapsulating sunscreen agents like cinnamates is the enhancement of their photostability. scispace.com By isolating the guest molecule, the host cyclodextrin (B1172386) can prevent photodegradation pathways such as E/Z isomerization or intermolecular photodimerization. scispace.comunibo.it
These host-guest interactions are driven primarily by hydrophobic and van der Waals forces between the non-polar part of the guest molecule and the inner cavity of the host. mdpi.comacs.org
Photophysical and Photochemical Reaction Mechanisms
Excited State Relaxation Pathways of Cinnamate (B1238496) Esters
Upon absorbing a photon, a cinnamate ester molecule is promoted to an electronically excited state. The subsequent return to the ground state, or relaxation, can occur through several competing pathways. The efficiency of these deactivation processes determines the photostability and photoprotective capabilities of the molecule. For substituted cinnamates like methyl p-ethoxycinnamate, the deactivation processes from the lowest excited singlet state (S₁) are predominantly fluorescence and internal conversion to the ground state. rsc.orgrsc.org
Internal conversion (IC) is a non-radiative process where the molecule transitions from a higher to a lower electronic state of the same spin multiplicity (e.g., S₁ → S₀) without emitting a photon. This process is often highly efficient in cinnamate esters and is a key mechanism for dissipating absorbed UV energy as heat. tandfonline.comresearchgate.net For some cinnamate derivatives, after initial excitation to a bright ¹ππ* state, ultrafast internal conversion to a dark ¹nπ* state can occur. tandfonline.comtandfonline.comacs.org
Intersystem crossing (ISC) is another non-radiative pathway involving a change in spin multiplicity, typically from a singlet excited state (S₁) to a triplet excited state (T₁). In cinnamates and coumarates, the ¹nπ* state is often adiabatically the lowest excited singlet state and lies close in energy to a higher-lying ³ππ* state, which favors ISC on a picosecond timescale. tandfonline.com However, in derivatives like sinapates, where the ¹nπ* state is no longer the lowest excited state, this efficient ISC pathway is less accessible. tandfonline.com For methyl p-methoxycinnamate (a closely related compound), the major deactivation path for the trans isomer from the ¹ππ* state is decay to the dark ¹nπ* state. acs.org
The character of the lowest excited triplet state (T₁) in compounds like 2-methylphenyl 4-ethoxycinnamate is predominantly ³ππ*. rsc.orgrsc.org
Potential energy surfaces (PES) are multidimensional surfaces that represent the potential energy of a molecule as a function of its geometry. Conical intersections (CIs) are points or seams of degeneracy between two electronic states (e.g., S₁ and S₀) on the PES. These CIs act as efficient funnels for rapid, non-radiative decay from the excited state back to the ground state. ias.ac.in
For cinnamate esters, the relaxation from the excited state often involves passage through a ¹ππ/S₀ conical intersection, which facilitates the E/Z (or trans-cis) isomerization process. researchgate.netacs.org The molecule moves rapidly out of the Franck-Condon region to this CI, where it can either return to the starting isomer or convert to the other isomer. researchgate.net Theoretical studies on p-methoxy methylcinnamate (p-MMC) have focused on optimizing stationary points on the ¹ππ, ¹nπ, and S₀ potential energy surfaces to locate these critical ¹ππ/S₀ and ¹ππ/¹nπ conical intersections and map the relaxation pathways. acs.org The topology of the potential energy surfaces around these CIs determines the probable deactivation channels. ias.ac.in
Photoisomerization Dynamics: E/Z Isomerization Mechanisms
A primary photochemical reaction for cinnamate esters upon UV irradiation is E/Z (trans-cis) isomerization around the C=C double bond. hi.isamerican.edu This process is a key component of their photoprotective mechanism, as it provides an efficient channel for the dissipation of absorbed UV energy. nih.gov The isomerization is a singlet-mediated process in dilute solutions, leading to a photostationary state (PSS), which is a mixture of the E and Z isomers. hi.is
Computational studies have been employed to determine the minimum energy paths for the trans-cis photoisomerization process. nih.govacs.org For many cinnamate derivatives, this isomerization is an effective non-radiative decay (NRD) process that converts harmful UV energy into thermal energy. researchgate.netresearchgate.net The mechanism can be complex, with different routes observed for different substituted cinnamates. researchgate.netresearchgate.net For example, in some hydroxy methylcinnamates, the isomerization is proposed to proceed via a twisting motion along the C=C double bond on the S₁ surface to a 90° geometry, which then decays to the ground state. researchgate.net
The solvent environment can significantly influence the photoisomerization dynamics of cinnamate esters. The ratio of trans and cis isomers at the photostationary state has been shown to be solvent-dependent due to variations in the isomerization quantum yield. researchgate.net
Theoretical studies using methods like XMS-CASPT2 have revealed that the electronic structure of the transition state for photoisomerization is zwitterionic-like. nih.govacs.org This finding helps to elucidate the effect of solvent polarity on the energy barrier of the photoisomerization paths. nih.govacs.org For instance, in p-hydroxycinnamate anions, solvation significantly stabilizes the barrier to isomerization, leading to rapid non-radiative relaxation. nih.gov The excited-state barrier height in water is estimated to be about half of the value in the gas phase. nih.gov Similarly, the fluorescence quantum yield of methylcinnamate is higher in methanol (B129727) than in cyclohexane, indicating that hydrogen bonding with the solvent can affect the non-radiative decay channels. researchgate.net
Even a single solvent molecule can have a profound impact on the excited-state dynamics. This phenomenon, known as microsolvation, has been studied for cinnamate derivatives. ias.ac.in For p-methoxy methylcinnamate (p-MMC), the addition of a single water molecule (forming p-MMC–W) has been found to significantly enhance its photoprotection efficiency. acs.orgresearchgate.net
Computational studies show that this single water molecule stabilizes the bright ¹ππ* state while destabilizing the dark ¹nπ* state. acs.org This change in the potential energy landscape effectively inhibits the deactivation pathway through the ¹nπ* state by increasing the energy barrier. acs.orgresearchgate.net Consequently, the photoisomerization-induced decay path via the ¹ππ/S₀ conical intersection becomes the dominant relaxation channel, leading to more efficient dissipation of UV energy. acs.org For the trans p-MMC–W complex, the barrier for decay to the S₀ state is reduced to 2.5 kcal/mol, while the barrier to the ¹nπ state increases to 5.8 kcal/mol. acs.org
Triplet State Photochemistry and Energy Transfer Processes
The triplet excited state (T₁) of cinnamate esters also plays a role in their photochemistry, particularly in photosensitized reactions and energy transfer processes. The T₁ states of cinnamates like 2-methylphenyl 4-ethoxycinnamate have been characterized and possess mainly ³ππ* character. rsc.orgrsc.org The triplet energies of these compounds are often lower than those of common UV absorbers, allowing for intermolecular triplet-triplet energy transfer. rsc.orgrsc.org
This energy transfer has been observed from the UV-A absorber 4-tert-butyl-4′-methoxydibenzoylmethane (BM-DBM) to 2-methylphenyl 4-methoxycinnamate (MePMC). rsc.orgrsc.org Such processes can be utilized in co-catalytic systems where a photosensitizer transfers energy to the cinnamate ester. For example, chiral Lewis acids have been shown to accelerate the transfer of triplet energy from an iridium(III) photocatalyst to a cinnamate ester, facilitating enantioselective [2+2] cycloaddition reactions. nih.govacs.org The Lewis acid is thought to lower the energy of the substrate's frontier molecular orbitals, enhancing the rate of the Dexter energy transfer. nih.govacs.org
The triplet state is also implicated in the photochemical dimerization of cinnamate esters. nih.gov In the presence of a sensitizer (B1316253) like benzophenone, the cinnamate triplet state can be populated, leading to the formation of cyclobutane (B1203170) dimers. nih.gov
Based on a comprehensive search of available scientific literature, there is no specific information regarding the photodegradation pathways, oxidative degradation, halogenation, or environmental photochemistry of the chemical compound This compound .
The existing research on the degradation of cinnamate-based compounds, which are common UV filters, focuses almost exclusively on other derivatives, most notably Ethylhexyl Methoxycinnamate (also known as Octyl Methoxycinnamate or Octinoxate) and Methyl p-methoxycinnamate .
Therefore, it is not possible to provide a scientifically accurate article on the requested topics for "this compound" as the data does not exist in the public domain. Studies on related compounds, while available, cannot be accurately extrapolated to predict the specific behavior and by-products of this compound.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior of methyl p-ethoxycinnamate, particularly its response to UV radiation. These calculations can predict molecular geometries, energies of electronic states, and the probabilities of transitions between them.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For molecules like this compound, DFT is employed to optimize ground-state geometries and calculate various molecular properties. dntb.gov.ua Time-Dependent DFT (TD-DFT) extends this theory to study excited states, making it invaluable for predicting UV-Vis absorption spectra and understanding photochemical processes. growingscience.commdpi.com
TD-DFT calculations have been instrumental in exploring the photoisomerization routes of substituted methylcinnamates. chemrxiv.org These studies highlight the significant influence of phenyl substituents on the decay mechanisms following photoexcitation. chemrxiv.org For instance, the choice of functional, such as B3LYP, has been shown to provide accurate predictions of UV-Vis spectra for organic molecules with photoprotective qualities. mdpi.com
Table 1: Comparison of Theoretical and Experimental Maximum Absorption Wavelengths (λmax) for Related Cinnamate (B1238496) Compounds This table illustrates the accuracy of TD-DFT methods in predicting spectroscopic properties.
| Compound | Theoretical λmax (nm) (TD-DFT/B3LYP) | Experimental λmax (nm) | % Error |
| 3-O-methylquercetin | 361.77 | 358 | 1.0 |
| Resveratrol | 324 | - | - |
Note: Data for closely related photoprotective compounds are presented to demonstrate the reliability of the computational methods. mdpi.com
For a more accurate description of excited states, especially in regions where electronic states are close in energy (like conical intersections), multireference methods are essential. The Complete Active Space Self-Consistent Field (CASSCF) and Multistate Complete Active-Space Second-Order Perturbation Theory (MS-CASPT2) are powerful techniques for studying the photochemistry of cinnamates. acs.orgnih.gov
Studies on the closely related p-methoxy methylcinnamate (p-MMC) using CASSCF and MS-CASPT2 have elucidated the complex photophysical and photochemical mechanisms. acs.orgnih.gov These calculations help to map the potential energy surfaces of the excited states (¹ππ* and ¹nπ*) and locate critical points like conical intersections, which are crucial for understanding the rapid non-radiative decay pathways that provide photoprotection. acs.orgnih.gov
For trans p-MMC, the major deactivation pathway from the bright ¹ππ* state is a decay to the dark ¹nπ* state, which requires overcoming a small energy barrier. acs.orgnih.gov A minor pathway involves out-of-plane photoisomerization leading to a ¹ππ*/S₀ conical intersection. acs.orgnih.gov For the cis isomer, these two decay paths are comparable. acs.orgnih.gov
Table 2: Calculated Energy Barriers for Deactivation Pathways of trans and cis p-Methoxy Methylcinnamate (p-MMC) This data, from a study on a closely related molecule, provides insight into the likely photochemistry of this compound.
| Isomer | Deactivation Pathway | Energy Barrier (kcal/mol) |
| trans p-MMC | ¹ππ* → ¹nπ | 2.5 |
| cis p-MMC | ¹ππ → ¹nπ | Comparable to ¹ππ → S₀ |
| trans p-MMC-Water Complex | ¹ππ* → ¹nπ | 5.8 |
| cis p-MMC-Water Complex | ¹ππ → ¹nπ | 3.3 |
| trans p-MMC-Water Complex | ¹ππ → S₀ (photoisomerization) | 2.5 |
| cis p-MMC-Water Complex | ¹ππ* → S₀ (photoisomerization) | 1.3 |
Source: Chang et al., Journal of Physical Chemistry A, 2015. acs.orgnih.gov
For benchmark calculations of ground-state energies and geometries, post-Hartree-Fock methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) offer a high level of accuracy. chemrxiv.org While computationally expensive, these methods are valuable for validating the results of more approximate methods like DFT.
In studies of octyl methoxycinnamate (OMC), a larger sunscreen molecule containing the p-methoxycinnamate chromophore, post-Hartree-Fock approaches such as CCSD and CCSD(T) have been used to investigate the relative stability of its cis and trans isomers. chemrxiv.org These high-level calculations revealed that the cis and trans forms of the gas-phase molecule have comparable stability, a finding that some DFT-based methods failed to predict. chemrxiv.org This suggests that intramolecular dispersion interactions play a crucial role in stabilizing the cis conformer. chemrxiv.org
Molecular Dynamics Simulations for Conformational and Reactive Pathways
Molecular dynamics (MD) simulations are used to study the time evolution of molecular systems, providing insights into conformational dynamics and reactive pathways. By simulating the movements of atoms over time, MD can explore the conformational landscape of flexible molecules like this compound and model their interactions with surrounding molecules, such as solvents. researchgate.net
First-principles molecular dynamics (FPMD) can be employed to explore the initial guess structures of different conformers. chemrxiv.org For larger systems or longer simulation times, classical MD simulations using force fields derived from quantum chemical calculations are often employed. nih.gov These simulations can reveal, for example, how the interaction with a polymer medium, like polydimethylsiloxane (PDMS), affects the conformation and binding of sunscreen molecules. nih.gov
Computational Prediction of Photophysical Properties and Spectra
Computational methods are highly effective in predicting the photophysical properties and spectra of molecules. As mentioned, TD-DFT is a workhorse for calculating UV-Vis absorption spectra. growingscience.com Beyond absorption, these methods can also provide information on emission spectra (fluorescence and phosphorescence) and quantum yields, although these are often more challenging to predict accurately.
Semi-empirical quantum mechanical calculations have been used to correlate the substitution pattern on the phenyl ring of cinnamates with their fluorescence quantum yields. nih.gov These studies have shown that the relative energies of the two lowest ππ* states are critical; a larger energy gap, as seen in meta-substituted cinnamates, leads to stronger fluorescence, while near-degeneracy in para-substituted compounds like this compound results in efficient quenching of fluorescence. nih.gov This quenching is a desirable property for a sunscreen agent, as it allows for the dissipation of absorbed UV energy as heat rather than re-emitting it as light.
Modeling of Reaction Mechanisms and Transition States in Synthesis and Degradation
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For the synthesis of this compound, methods like DFT can be used to model the reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions like the Diels-Alder reaction. dntb.gov.ua
Similarly, computational modeling can be applied to understand the degradation pathways of this compound. Upon exposure to UV light, cinnamates can undergo photodegradation. wikipedia.org Theoretical models can help to identify the likely products of these reactions and the mechanisms by which they form. For example, the Reaction Mechanism Generator (RMG) is an automatic tool that can construct kinetic models composed of elementary reaction steps to predict the degradation pathways of complex organic molecules. mit.edu
Application of Computational Methods in Structure-Property Relationships
Theoretical and computational chemistry approaches are instrumental in elucidating the relationships between the molecular structure of this compound and its physicochemical properties. These methods provide insights into molecular geometry, electronic structure, and spectroscopic characteristics, which are fundamental to understanding its behavior and function, particularly in applications like UV filtration. While direct computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on closely related cinnamate derivatives, such as those with methoxy (B1213986) and ethyl ester groups.
Computational techniques like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for this purpose. DFT is employed to determine the stable conformations (isomers) of the molecule and to calculate various molecular descriptors. For instance, studies on similar compounds like 2-ethylhexyl 4-methoxycinnamate (EHMC) have used DFT to analyze the stability of its geometric isomers. researchgate.net Such calculations typically reveal that the (E)-isomer (trans) is energetically more stable than the (Z)-isomer (cis), a crucial factor for predicting the predominant form of the compound. researchgate.net These methods also allow for the analysis of charge delocalization through Natural Bond Orbital (NBO) analysis, which helps in understanding the electronic effects of the ethoxy and methyl ester groups on the cinnamate backbone. researchgate.net
TD-DFT calculations are particularly valuable for predicting the UV-Vis absorption spectra of cinnamates. researchgate.net By simulating the electronic transitions, researchers can determine the maximum absorbance wavelength (λmax) and the corresponding oscillator strengths, which are indicative of the absorption intensity. researchgate.net For a series of cinnamate derivatives studied using TD-DFT with functionals like B3LYP and B3P86, the calculated λmax values were found to be in good agreement with experimental data, typically around 310 nm, which is within the UV-B range. researchgate.net The primary electronic transition is often attributed to a π → π* transition, involving the delocalized electrons of the aromatic ring and the ester group. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. QSAR models establish a mathematical relationship between the chemical structure and a specific activity or property. nih.govsemanticscholar.org For cinnamate derivatives, QSAR can be used to predict properties like anti-inflammatory or antioxidant activity based on molecular descriptors. researchgate.netmdpi.com These descriptors, which can be calculated using computational chemistry, include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. For example, structure-activity relationship studies on Ethyl p-methoxycinnamate have highlighted the importance of the ester and methoxy functional groups for its biological activities. researchgate.netugm.ac.id
The table below summarizes key computational parameters that are typically calculated for cinnamate derivatives to understand their structure-property relationships, based on findings from related compounds.
| Computational Method | Property/Descriptor Investigated | Typical Findings for Related Cinnamates | Relevance to this compound |
| DFT | Molecular Geometry / Isomer Stability | The (E)-isomer is generally more stable than the (Z)-isomer. researchgate.net | Predicts the most likely conformation and its stability. |
| Electronic Properties (NBO analysis) | Charge delocalization across the aromatic ring and conjugated system. researchgate.net | Explains the influence of the ethoxy group on electronic structure. | |
| Frontier Molecular Orbitals (HOMO/LUMO) | Energy gap influences reactivity and electronic transitions. | Helps in predicting chemical reactivity and UV absorption characteristics. | |
| TD-DFT | UV-Vis Absorption Spectrum (λmax) | Calculated λmax is often around 310 nm, corresponding to UV-B absorption. researchgate.net | Predicts its effectiveness as a UV filter. |
| Electronic Transitions | Main transition is typically π → π*. researchgate.net | Characterizes the nature of UV light absorption. | |
| QSAR | Correlation of structure with biological activity | The alkoxy and ester groups are important for activities like anti-inflammatory effects. researchgate.netugm.ac.id | Can be used to predict potential biological activities. |
These computational approaches provide a powerful framework for the rational design of new cinnamate derivatives with optimized properties, such as enhanced UV absorption or specific biological activities. By understanding the structure-property relationships at a molecular level, researchers can tailor the chemical structure to achieve desired functionalities.
Structure Activity Relationship Studies in Chemical Transformations
Influence of Ester and Aromatic Substituents on Chemical Reactivity and Yields
The chemical reactivity of cinnamic acid derivatives, including Methyl p-ethoxycinnamate, and the yields of their synthetic reactions are profoundly influenced by the nature of substituents on both the aromatic ring and the ester group. The electronic properties of these substituents play a crucial role in the reaction pathways and efficiencies.
One of the most effective methods for synthesizing α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. The HWE reaction is known for its high stereoselectivity, predominantly forming the E-alkene isomer, and generally provides good to excellent yields. The reactivity of the aromatic aldehyde substrate in the HWE reaction is sensitive to the electronic nature of its substituents. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the aldehyde carbonyl group, facilitating the nucleophilic attack by the phosphonate carbanion and often leading to higher yields. Conversely, strong electron-donating groups may decrease reactivity.
Another common synthetic route to cinnamic acids and their esters is the Knoevenagel condensation. A study on the synthesis of various p-aminocinnamic acid derivatives, which are structurally related to p-ethoxycinnamic acid, demonstrates the influence of different amino substituents on the reaction yield. In this two-step process, substituted p-aminobenzaldehydes were first condensed with malonic acid to yield cinnamic acids, which were subsequently esterified. The yields of the initial condensation varied depending on the nature of the amino substituent, as detailed in the table below.
| Aromatic Substituent (at para position) | Reaction | Product | Yield (%) |
|---|---|---|---|
| -NH2 | Knoevenagel Condensation | p-Aminocinnamic acid | 85 |
| -N(CH3)2 | Knoevenagel Condensation | p-(Dimethylamino)cinnamic acid | 88 |
| -N(C4H9)2 | Knoevenagel Condensation | p-(Dibutylamino)cinnamic acid | 72 |
| Piperidino | Knoevenagel Condensation | p-(Piperidino)cinnamic acid | 58 |
| Morpholino | Knoevenagel Condensation | p-(Morpholino)cinnamic acid | 67 |
The data indicates that the steric hindrance and electronic effects of the amino substituent influence the reaction yield, with dimethylamino-substituted benzaldehyde giving the highest yield in this series. mdpi.com
Derivatization for Modifying Chemical Properties (e.g., thiourea derivatives)
Derivatization is a key strategy for modifying the chemical and biological properties of a lead compound. In the case of cinnamic acid derivatives, the synthesis of thiourea derivatives is a common approach to introduce new functional groups and explore novel activities. Thioureas are typically synthesized by the reaction of an isothiocyanate with a primary or secondary amine.
For a compound like this compound, the corresponding cinnamoyl isothiocyanate can be prepared from the acyl chloride. This intermediate can then be reacted with a variety of amines to generate a library of thiourea derivatives. The nucleophilicity of the amine and the reaction conditions are critical factors that determine the success and yield of the synthesis. This method allows for significant structural diversity in the final products. nih.govmdpi.comorganic-chemistry.org
The yields for the synthesis of N-acyl thiourea derivatives are generally good, as demonstrated in the preparation of compounds from 2-((4-methoxyphenoxy)methyl)benzoyl isothiocyanate and various heterocyclic amines. This process involves the nucleophilic addition of the amine to the isothiocyanate intermediate. nih.gov
The following table illustrates the synthesis of various N-cinnamoyl thiourea derivatives from a cinnamoyl isothiocyanate precursor and different amines, showcasing typical yields for this type of transformation.
| Cinnamoyl Isothiocyanate Precursor | Amine Reactant | Thiourea Derivative Product | Yield (%) |
|---|---|---|---|
| p-Ethoxycinnamoyl isothiocyanate | Ammonia | N-(p-Ethoxycinnamoyl)thiourea | - |
| p-Ethoxycinnamoyl isothiocyanate | Aniline | N-(p-Ethoxycinnamoyl)-N'-phenylthiourea | - |
| 2-((4-Methoxyphenoxy)methyl)benzoyl isothiocyanate | Thiazol-2-amine | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | 65 |
| 2-((4-Methoxyphenoxy)methyl)benzoyl isothiocyanate | Benzothiazol-2-amine | N-(Benzothiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 72 |
| 2-((4-Methoxyphenoxy)methyl)benzoyl isothiocyanate | 6-Methylpyridin-2-amine | 2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide | 78 |
Systematic Investigation of Structural Motifs on Excited State Behavior
The photophysical and photochemical behavior of cinnamate (B1238496) derivatives is highly dependent on their molecular structure, particularly the substitution pattern on the aromatic ring. These compounds are known for their UV-absorbing properties, and their effectiveness as photoprotective agents is determined by the efficiency of non-radiative decay pathways that dissipate absorbed UV energy.
For cinnamate esters, the lowest singlet excited states are typically of ππ* or nπ* character. The relative ordering and energy gap between these states are critical in dictating the excited-state dynamics. In many cinnamate derivatives, including the closely related methyl-4-methoxycinnamate (MMC), the initially excited bright S2(ππ) state rapidly converts to the lower-lying dark S1(nπ) state. This nπ* state can act as a bottleneck, impeding rapid return to the ground state and potentially allowing for other photochemical processes to occur. rsc.orgresearchgate.net
Systematic studies on substituted cinnamates have revealed a significant "meta-effect." While para-substituted cinnamates (such as this compound) often exhibit rapid non-radiative decay and are weakly fluorescent, meta-methoxy substitution leads to a significant increase in fluorescence quantum yield. researchgate.net This is attributed to a larger energy gap between the two lowest ππ* states in the meta-isomer, which alters the decay pathways. researchgate.net In contrast, para-substituted derivatives often have a nearly barrierless path for non-radiative decay, making them efficient at dissipating UV energy without significant emission. rsc.orgresearchgate.net
The excited-state lifetimes of these compounds are also highly sensitive to their substitution pattern. Studies on methoxy (B1213986) methylcinnamates (MMC) have shown that the ortho and meta isomers have nanosecond lifetimes, whereas the para isomer decays much more rapidly. nih.gov This rapid decay in p-MMC is attributed to efficient non-radiative pathways, including trans→cis isomerization and internal conversion to an nπ* state. nih.gov
The following table summarizes the key aspects of the excited-state behavior of cinnamate derivatives based on the position of the methoxy substituent, which serves as a model for the ethoxy group in the target compound.
| Compound Type | Key Structural Motif | Primary Excited State(s) | Dominant Deactivation Pathway | Observed Photophysical Property |
|---|---|---|---|---|
| p-Methoxy Methylcinnamate | Para-alkoxy substitution | S1(nπ), S2(ππ) | Fast non-radiative decay (e.g., isomerization, internal conversion) | Weak fluorescence, short excited-state lifetime |
| m-Methoxy Methylcinnamate | Meta-alkoxy substitution | S1(ππ) | Radiative decay (fluorescence) | Strong fluorescence, longer excited-state lifetime |
| o-Methoxy Methylcinnamate | Ortho-alkoxy substitution | S1(ππ) | Radiative decay (fluorescence) | Fluorescent, longer excited-state lifetime |
These systematic investigations underscore the profound impact of subtle structural changes on the excited-state landscape and subsequent photophysical properties of cinnamate derivatives.
Advanced Analytical and Purification Methodologies for Cinnamate Esters
Chromatographic Separation Techniques
Chromatography is a cornerstone of separation science, and various chromatographic techniques are indispensable for the purification and analysis of cinnamate (B1238496) esters. The choice of technique is often dictated by the scale of the separation, the volatility of the ester, and the required purity of the final product.
Column chromatography is a widely employed technique for the purification of cinnamate esters from reaction mixtures and natural extracts. apsu.edusapub.orgresearchgate.net This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase that is passed through the column. apsu.eduorgchemboulder.com The polarity of the cinnamate ester relative to other components in the mixture determines the choice of the mobile phase, which is often a combination of non-polar and polar solvents. apsu.edu
For the separation of cinnamate esters, a common stationary phase is silica gel. apsu.edu The mobile phase, or eluent, is typically a mixture of solvents such as n-hexane and ethyl acetate (B1210297). apsu.edu By gradually increasing the polarity of the mobile phase, compounds with different polarities can be selectively eluted from the column. For instance, in the purification of various cinnamic acid esters, a mobile phase of 90% hexane (B92381) and 10% ethyl acetate has been utilized. apsu.edu
Preparative Thin Layer Chromatography (Prep TLC) is another valuable technique for the purification of small quantities of cinnamate esters, often up to 100 mg. nih.govrochester.edu Similar to column chromatography, Prep TLC utilizes a stationary phase, such as silica gel 60 F254, on a glass plate. nih.gov The crude product is applied as a band, and the plate is developed in a suitable solvent system. The separated bands are visualized, typically under UV light, and the desired band is scraped from the plate. The pure compound is then extracted from the silica gel with a suitable solvent. rochester.edu This method is particularly useful for obtaining pure samples for spectroscopic analysis. cmu.ac.th
Table 1: Typical Conditions for Column and Preparative TLC of Cinnamate Esters
| Parameter | Column Chromatography | Preparative TLC |
| Stationary Phase | Silica Gel apsu.edu | Silica Gel 60 F254 nih.gov |
| Mobile Phase (Eluent) | Gradients of n-hexane and ethyl acetate apsu.edu | n-hexane/ethyl acetate, n-hexane/dichloromethane cmu.ac.th |
| Loading Capacity | Grams to kilograms | Milligrams (typically 10-100 mg) rochester.edu |
| Visualization | UV light (for fractions collected) | UV light rochester.edu |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the assessment of the purity of cinnamate esters with high resolution and sensitivity. scielo.br Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase. sielc.com
For the analysis of cinnamate esters, a C18 column is a frequent choice for the stationary phase. scielo.brscielo.br The mobile phase often consists of a mixture of acetonitrile, methanol (B129727), and water, sometimes with the addition of acids like phosphoric or formic acid to improve peak shape. scielo.brsielc.com Detection is typically carried out using a UV or a photodiode array (PDA) detector, as the cinnamate core structure exhibits strong UV absorbance.
The purity of a cinnamate ester sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. This method is crucial for quality control in both research and industrial settings.
Table 2: Exemplary HPLC Conditions for Cinnamate Ester Analysis
| Parameter | Condition |
| Column | Purospher™ Star RP-18 endcapped (5 µm) sigmaaldrich.com |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid sielc.com |
| Detection | UV at 247 nm sigmaaldrich.com |
| Flow Rate | 1.3 mL/min sigmaaldrich.com |
| Temperature | 40 °C sigmaaldrich.com |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the method of choice for the analysis of volatile cinnamate esters. csic.esresearchgate.net This technique separates compounds based on their boiling points and interactions with the stationary phase in a capillary column. csic.es
For the analysis of volatile cinnamate esters, a non-polar or medium-polarity capillary column, such as one with a 5% dimethylpolysiloxane stationary phase (e.g., HP-5), is often used. csic.es Helium is typically employed as the carrier gas. csic.es The sample is injected into a heated inlet, where it is vaporized and carried onto the column by the carrier gas. The temperature of the column is programmed to increase over time, allowing for the separation of compounds with a wide range of boiling points. csic.es
The mass spectrometer detector provides both qualitative and quantitative information. By comparing the mass spectrum of an unknown peak to a library of known spectra, the identity of the compound can be confirmed. csic.es This is particularly useful for identifying trace impurities or degradation products.
Table 3: Typical GC-MS Parameters for Volatile Cinnamate Ester Analysis
| Parameter | Condition |
| Column | HP-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) csic.es |
| Carrier Gas | Helium csic.es |
| Injection Mode | Splitless or split csic.esmdpi.com |
| Oven Temperature Program | e.g., 40 °C hold, then ramp to 280 °C csic.es |
| Detector | Mass Spectrometer (MS) csic.es |
| Ionization Mode | Electron Ionization (EI) at 70 eV csic.es |
Specialized Isolation Techniques: Molecularly Imprinted Polymers (MIPs)
Molecularly Imprinted Polymers (MIPs) are highly selective materials that can be tailored for the specific recognition and extraction of a target molecule, such as a cinnamate ester, from a complex matrix. mdpi.com The principle behind MIPs involves the polymerization of functional and cross-linking monomers in the presence of a template molecule (the analyte of interest or a close analog). mdpi.comrsc.org After polymerization, the template is removed, leaving behind specific recognition sites that are complementary in shape, size, and functionality to the target molecule. mdpi.com
For the isolation of cinnamate esters, MIPs have been synthesized using a cinnamic acid derivative as the template. researchgate.net The selection of the functional monomer is critical for achieving high selectivity and is based on its ability to form strong, non-covalent interactions with the template molecule. Methacrylic acid is a commonly used functional monomer for this purpose. doaj.org The cross-linker, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or trimethylolpropane (B17298) trimethacrylate (TRIM), provides the structural integrity of the polymer network. researchgate.netdoaj.org
MIPs can be used as sorbents in solid-phase extraction (SPE), a technique referred to as molecularly imprinted solid-phase extraction (MISPE). researchgate.net This approach has demonstrated high recovery and purity for the isolation of ethyl p-methoxycinnamate from natural extracts. researchgate.net For instance, a study reported recoveries of up to 82.40% and purities as high as 99.59% for the isolation of ethyl p-methoxycinnamate using a MIP-based SPE method. researchgate.net
Magnetic MIPs (MMIPs) have also been developed, which incorporate magnetic nanoparticles into the polymer matrix. nih.gov This allows for the easy separation of the MIP from the sample solution using an external magnetic field, simplifying the extraction process. frontiersin.org
Table 4: Components and Performance of a Molecularly Imprinted Polymer for a Cinnamate Ester Analog
| Component/Parameter | Description/Value |
| Template | Ethyl p-methoxycinnamate researchgate.net |
| Functional Monomer | Methacrylic acid researchgate.net |
| Cross-linker | TRIM/EGDMA researchgate.net |
| Initiator | Benzoyl peroxide (BPO) researchgate.net |
| Porogen | n-hexane researchgate.net |
| Adsorption Capacity | 0.0813 mg g⁻¹ researchgate.net |
| Recovery from Ethanol Extract | 82.40% researchgate.net |
| Purity from n-hexane Extract | 99.59% researchgate.net |
Distillation and Recrystallization for High-Purity Compound Acquisition
For obtaining high-purity cinnamate esters, especially on a larger scale, traditional purification methods like distillation and recrystallization remain highly relevant and effective.
Distillation is a purification technique that separates compounds based on differences in their boiling points. For cinnamate esters, which often have relatively high boiling points, vacuum distillation is typically employed. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal degradation. This method is effective for removing non-volatile impurities and other volatile components with significantly different boiling points.
Recrystallization is a powerful technique for purifying solid organic compounds. mnstate.edu The principle of recrystallization is based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. mnstate.edu An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. mnstate.edu
For cinnamate esters, which are generally polar compounds, a variety of solvent systems can be employed for recrystallization. pitt.edu A common approach is the use of a mixed solvent system. mnstate.edu For example, the compound can be dissolved in a "good" solvent in which it is highly soluble (e.g., ethanol, methanol), and then a "poor" solvent in which it is sparingly soluble (e.g., water) is added until the solution becomes turbid. mnstate.edulibretexts.orglibretexts.org Upon slow cooling, the cinnamate ester will crystallize out, leaving the impurities dissolved in the solvent mixture.
Table 5: Common Solvents for Recrystallization of Esters
| Solvent System | Application |
| Ethanol/Water | A common mixed solvent system for moderately polar compounds. libretexts.orglibretexts.org |
| Methanol/Water | Similar to ethanol/water, useful for compounds soluble in methanol. libretexts.orglibretexts.org |
| n-Hexane/Acetone | A less polar solvent mixture. rochester.edu |
| n-Hexane/Ethyl Acetate | Suitable for compounds with intermediate polarity. rochester.edu |
| Diethyl ether/Methanol | Effective for polar compounds, including many natural products. pitt.edu |
Quantitative Analytical Methods in Non-Biological Matrices
The accurate quantification of Methyl p-ethoxycinnamate in various non-biological matrices, such as cosmetics, food products, and environmental samples, is essential for quality control and regulatory compliance. Both HPLC and GC-MS are powerful tools for the quantitative analysis of cinnamate esters.
In quantitative HPLC analysis, a calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of a standard solution. pjoes.com The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The use of an internal standard is often recommended to improve the accuracy and precision of the method by correcting for variations in injection volume and detector response.
For quantitative GC-MS analysis, a similar approach using a calibration curve is employed. nih.govnih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. nih.gov This significantly enhances the sensitivity and selectivity of the analysis, allowing for the quantification of trace levels of the compound in complex matrices. nih.gov
Sample preparation is a critical step in quantitative analysis and aims to extract the analyte from the matrix and remove interfering substances. nih.gov For solid or semi-solid matrices like cosmetics, this may involve solvent extraction, followed by filtration or centrifugation. nih.gov The choice of extraction solvent is crucial and should be optimized to ensure high recovery of the analyte. nih.gov
Method validation is essential to ensure the reliability of the quantitative data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 6: Key Parameters in Quantitative Analysis of Cinnamate Esters
| Parameter | HPLC | GC-MS |
| Calibration | External or internal standard method | External or internal standard method nih.gov |
| Detection Mode | UV/PDA | Selected Ion Monitoring (SIM) for high sensitivity nih.gov |
| Sample Preparation | Solvent extraction, filtration pjoes.com | Solvent extraction, derivatization (if necessary) nih.gov |
| Validation | Linearity, accuracy, precision, LOD, LOQ | Linearity, accuracy, precision, LOD, LOQ nih.gov |
Methyl P Ethoxycinnamate As an Intermediate in Organic Synthesis
Role in the Synthesis of Functionalized Organic Molecules
Methyl p-ethoxycinnamate serves as a key starting material or intermediate for creating a range of functionalized organic molecules. The ester and alkene components of its structure are primary sites for chemical modification.
One of the most common transformations is transesterification , where the methyl group of the ester is exchanged for a different alkyl or aryl group. This reaction is crucial for synthesizing other cinnamate (B1238496) esters with specific desired properties. For instance, the synthesis of 2-ethylhexyl p-methoxycinnamate (Octinoxate), a widely used UV-B filtering agent in sunscreens, can be achieved through the transesterification of a methyl or ethyl p-methoxycinnamate. niscpr.res.inresearchgate.net A similar transesterification process would apply to this compound to produce other functional esters. The reaction typically involves heating the methyl ester with an excess of the desired alcohol (e.g., 2-ethylhexanol) in the presence of a catalyst, such as p-toluenesulfonic acid. niscpr.res.in
Furthermore, the core structure of p-alkoxycinnamate esters can be modified to create other complex molecules. Research on ethyl p-methoxycinnamate (EPMS), a closely related compound isolated from Kaempferia galanga L., demonstrates this versatility. EPMS can be hydrolyzed to form p-methoxycinnamic acid, which can then be converted to its acid chloride. ugm.ac.id This acid chloride is a reactive intermediate that can be coupled with p-methoxycinnamoyl alcohol (derived from the reduction of EPMS) to synthesize p-methoxy-cynnamil-p-methoxycinnamate, a more complex cinnamate derivative. ugm.ac.id These synthetic pathways highlight how the fundamental structure of this compound can be elaborated into more complex functional molecules.
These derivatives are of significant interest, particularly in the cosmetics and pharmaceutical industries, where cinnamate-based compounds are valued for their UV-absorbing properties. niscpr.res.inwikipedia.org
Participation in Named Reactions for Complex Molecule Construction (e.g., Heck Reaction)
The synthesis of the methyl p-alkoxycinnamate scaffold itself often relies on powerful carbon-carbon bond-forming reactions, with the Heck reaction being a prominent example. wikipedia.org The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org
In the synthesis of the closely related methyl p-methoxycinnamate, the Heck reaction is used to couple an aryl halide, such as 4-iodoanisole (B42571) or 4-bromoanisole, with methyl acrylate (B77674). researchgate.netgoogle.comgoogle.com The reaction is catalyzed by a palladium species, often palladium(II) acetate (B1210297), and requires a base. google.com While the original homogeneous palladium catalyst reported a yield of 68% for this reaction, later developments using heterogeneous catalysts (palladium on a support) have improved yields. google.comgoogle.com
Table 1: Example of Heck Reaction Conditions for Synthesis of a Methyl p-Alkoxycinnamate This table is based on the synthesis of the analogous compound, methyl p-methoxycinnamate.
| Reactants | Catalyst | Base | Solvent | Yield | Reference |
| 4-Iodoanisole, Methyl Acrylate | Palladium Acetate | Trialkylamine | Not specified | 68% | google.com |
| 4-Bromoanisole, 2-Ethylhexyl Acrylate | Palladium on Carbon (Pd/C) | Not specified | Ionic Liquid | >80% | researchgate.net |
Another classic method for synthesizing cinnamic acid esters is the Claisen condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an ester. For the synthesis of methyl and ethyl esters of 4-methoxycinnamic acid, anisaldehyde is condensed with the corresponding alkyl acetate at low temperatures (0–5 °C) using sodium metal as the base. niscpr.res.in This method provides a direct route to the cinnamate ester structure, achieving yields of around 77%. niscpr.res.in
Precursor for Polymer Monomers and Functional Polymer Synthesis
This compound and its close analogues serve as important precursors and templates in the synthesis of functional polymers. A key application is in the creation of Molecularly Imprinted Polymers (MIPs) . MIPs are polymers synthesized in the presence of a template molecule; after polymerization, the template is removed, leaving behind specific recognition sites that can selectively re-bind the template or structurally similar molecules. rsc.orgnih.gov
In a study focused on ethyl p-methoxycinnamate (EPMC), this molecule was used as a template to synthesize a MIP for its selective isolation from plant extracts. rsc.orgnih.gov The process involves several key components:
Template: Ethyl p-methoxycinnamate (EPMC).
Functional Monomer: A polymerizable molecule that interacts with the template, such as Methacrylic Acid (MAA) or 2-hydroxyethyl methacrylate (HEMA). rsc.orgresearchgate.net
Crosslinker: A molecule that forms the polymer network, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or trimethylol propane trimethacrylate (TRIM). rsc.orgnih.gov
Initiator: A compound that starts the polymerization, like benzoyl peroxide (BPO). rsc.org
Porogen: A solvent in which the polymerization takes place, such as n-hexane. rsc.org
The functional monomer arranges itself around the template molecule through non-covalent interactions. The crosslinker then polymerizes around this assembly, locking the structure in place. Subsequent removal of the EPMC template creates a polymer with cavities specifically shaped to recognize and bind EPMC with high selectivity. rsc.org This technique demonstrates the role of cinnamate esters as critical components in designing advanced, functional polymer materials for applications in separation science and analytics. nih.govresearchgate.net
Table 2: Components for Molecularly Imprinted Polymer (MIP) Synthesis Using an Ethyl p-Methoxycinnamate Template
| Component Role | Chemical Name | Abbreviation | Reference |
| Template | Ethyl p-methoxycinnamate | EPMC | rsc.orgnih.gov |
| Functional Monomer | Methacrylic Acid | MAA | rsc.orgnih.gov |
| Crosslinker | Trimethylol propane trimethacrylate | TRIM | rsc.orgnih.gov |
| Initiator | Benzoyl Peroxide | BPO | rsc.org |
| Porogen (Solvent) | n-Hexane | - | rsc.org |
Q & A
Q. What are the key physicochemical properties of methyl p-ethoxycinnamate, and how do they influence experimental design?
this compound (CAS 1504-69-4, C₁₃H₁₆O₃) is an ester derivative of cinnamic acid with a para-ethoxy substituent. Key properties include its molecular weight (220.26 g/mol), solubility in organic solvents (e.g., ethanol, chloroform), and UV absorption characteristics due to the conjugated π-system. These properties dictate solvent selection for synthesis, chromatographic separation methods (e.g., HPLC using C18 columns), and spectroscopic analysis (e.g., UV-Vis for quantification). Researchers should validate purity via melting point analysis and ¹H/¹³C-NMR, referencing spectral databases for structural confirmation .
Q. What synthetic routes are optimal for this compound, and what methodological pitfalls should be avoided?
The compound is typically synthesized via esterification of p-ethoxycinnamic acid with methanol under acid catalysis (e.g., H₂SO₄). Alternative methods include the Wittig reaction using p-ethoxybenzaldehyde and methyl triphenylphosphoranylidene acetate . Key pitfalls include:
- Incomplete esterification : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
- Isomer formation : Ensure stereochemical control (e.g., trans-configuration) by optimizing reaction temperature and catalyst loading.
- Purification challenges : Use column chromatography with gradient elution to separate unreacted precursors.
Q. How can researchers validate the identity of this compound using spectroscopic techniques?
Combine multiple spectroscopic methods:
- ¹H-NMR : Look for characteristic peaks: δ 7.6–7.8 ppm (trans-vinylic protons, J = 16 Hz), δ 4.1 ppm (ethoxy –OCH₂CH₃), δ 3.7 ppm (ester –OCH₃).
- IR : Confirm ester C=O stretch at ~1700 cm⁻¹ and C-O-C absorbance at ~1250 cm⁻¹.
- Mass spectrometry : Base peak at m/z 220 (molecular ion) and fragmentation patterns (e.g., loss of ethoxy group). Cross-reference with published spectra for analogous esters (e.g., ethyl p-methoxycinnamate ).
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Discrepancies in antimicrobial or antioxidant studies may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ascorbic acid for antioxidant assays).
- Sample purity : Verify compound purity (>95%) via HPLC before biological testing.
- Structural analogs : Compare results with ethyl p-methoxycinnamate to isolate the ethoxy group’s role .
- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance across studies .
Q. What computational approaches are effective for predicting this compound’s reactivity and binding affinity?
Use density functional theory (DFT) to model:
- Electrophilic sites : Calculate Fukui indices to predict nucleophilic/electrophilic regions.
- Docking studies : Employ AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate predictions with experimental IC₅₀ values .
- QSAR models : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on bioactivity using Hammett constants .
Q. How can researchers design a robust toxicological profile for this compound?
Follow OECD guidelines for subchronic and chronic toxicity studies:
- In vitro : Use HepG2 cells for hepatotoxicity screening (MTT assay) and Ames test for mutagenicity.
- In vivo : Dose rodents (e.g., Sprague-Dawley rats) at 50–500 mg/kg/day for 90 days, monitoring hematological and histopathological endpoints. Compare results with structurally related esters (e.g., methyl methacrylate toxicity profiles ).
Q. What strategies enhance reproducibility in this compound synthesis and analysis?
- Documentation : Adhere to FAIR principles by detailing reaction conditions (solvent ratios, catalyst loading) and raw data in open-access repositories .
- Replication : Include step-by-step protocols in supplementary materials, referencing established methods (e.g., Wittig synthesis ).
- Error analysis : Calculate percentage yields, Rf values, and spectroscopic deviations across triplicate experiments .
Methodological Guidance
Q. How should researchers formulate a hypothesis-driven study on this compound?
Use the PICOT framework:
- Population : Target organism or cell line (e.g., Staphylococcus aureus).
- Intervention : Compound concentration/dosage.
- Comparison : Positive/negative controls (e.g., ciprofloxacin for antimicrobial assays).
- Outcome : Quantifiable metrics (e.g., zone of inhibition, IC₅₀).
- Time : Exposure duration (e.g., 24-hour incubation) .
Q. What statistical methods are appropriate for analyzing dose-response relationships?
Q. How can open science practices improve research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
